

Spectroscopic Data Interpretation of 8-Methylquinoline: A Technical Guide

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Compound of Interest

Compound Name: 8-Methylquinoline

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This technical guide provides a comprehensive overview of the spectroscopic data for **8-methylquinoline**, a key heterocyclic compound relevant in various fields of chemical and pharmaceutical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into its structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of **8-methylquinoline**. The data presented here were obtained in deuterated chloroform (CDCl_3) with tetramethylsilane (TMS) as the internal standard.

^1H NMR Spectroscopy

Proton NMR provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. The aromatic protons of the quinoline ring system and the protons of the methyl group are distinctly observed.

Table 1: ^1H NMR Spectroscopic Data for **8-Methylquinoline**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
8.94	dd	4.2, 1.7	H-2
8.11	dd	8.3, 1.7	H-4
7.64	d	8.1	H-5
7.57	d	7.1	H-7
7.44	dd	8.1, 7.1	H-6
7.38	dd	8.3, 4.2	H-3
2.83	s	-	-CH ₃

Note: Data is a compilation from spectra recorded at 89.56 MHz and 399.65 MHz.[\[1\]](#)

¹³C NMR Spectroscopy

Carbon NMR provides information about the carbon framework of the molecule. The spectrum of **8-methylquinoline** shows ten distinct signals corresponding to its ten carbon atoms.

Table 2: ¹³C NMR Spectroscopic Data for **8-Methylquinoline**

Chemical Shift (δ) ppm	Assignment
149.8	C-2
146.5	C-8a
136.2	C-4
132.5	C-8
128.9	C-5
127.3	C-4a
126.3	C-6
125.9	C-7
121.1	C-3
17.8	-CH ₃

Note: Assignments are based on published data and spectral analysis.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of **8-methylquinoline** is characterized by absorptions corresponding to aromatic C-H and C=C bonds, as well as aliphatic C-H bonds of the methyl group.

Table 3: Principal IR Absorption Bands for **8-Methylquinoline**

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3050 - 3000	C-H Stretch	Aromatic
2980 - 2850	C-H Stretch	Aliphatic (CH ₃)
1600 - 1450	C=C Stretch	Aromatic Ring
1465	C-H Bend	Aliphatic (CH ₃)
850 - 750	C-H Bend (out-of-plane)	Aromatic

Note: Data is interpreted from typical values for substituted quinolines and publicly available spectra.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electron Ionization (EI) is a common method for analyzing compounds like **8-methylquinoline**.

Table 4: Mass Spectrometry Data (Electron Ionization) for **8-Methylquinoline**

m/z	Relative Intensity (%)	Proposed Fragment
143	100	[M] ⁺ (Molecular Ion)
142	44	[M-H] ⁺
128	-	[M-CH ₃] ⁺
115	15	[M-H-HCN] ⁺ or [M-C ₂ H ₂] ⁺
144	11	[M+H] ⁺ (Isotopic Peak)

Note: Data is compiled from publicly available mass spectra.^[2] The molecular ion peak at m/z 143 confirms the molecular weight of **8-methylquinoline**. The fragmentation pattern is consistent with the stable aromatic quinoline structure.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 25 mg of **8-methylquinoline** in 0.5 mL of deuterated chloroform (CDCl_3).
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
- Data Acquisition: Acquire ^1H and ^{13}C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz). For ^1H NMR, standard acquisition parameters are typically sufficient. For ^{13}C NMR, a proton-decoupled experiment is standard.

IR Spectroscopy (Neat Sample)

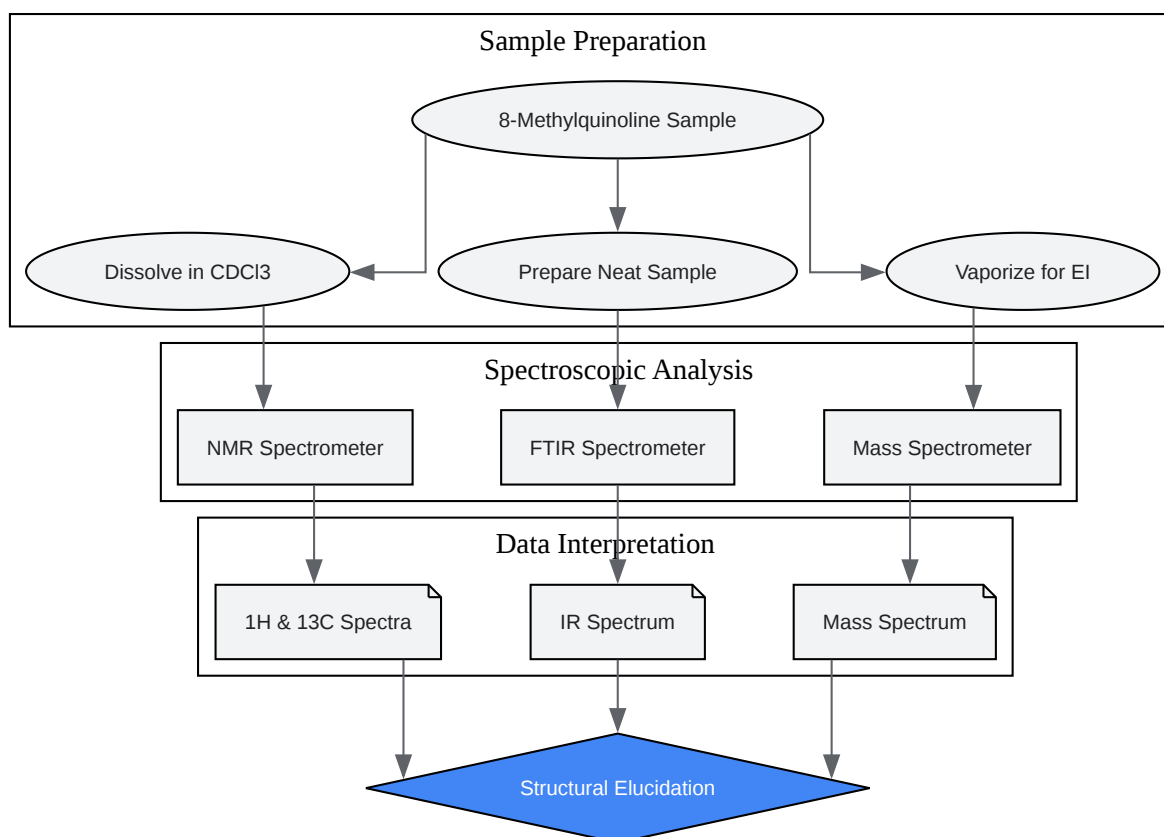
- Sample Preparation: As **8-methylquinoline** is a liquid at room temperature, a "neat" spectrum can be obtained. Place one to two drops of the pure liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
- Data Acquisition: Place the salt plate assembly in the sample holder of an FTIR spectrometer and acquire the spectrum over the range of $4000\text{--}400\text{ cm}^{-1}$.

Mass Spectrometry (Electron Ionization)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS). The sample is vaporized in the ion source.
- Ionization: Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
- Data Acquisition: The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z) and detected to generate the mass spectrum.

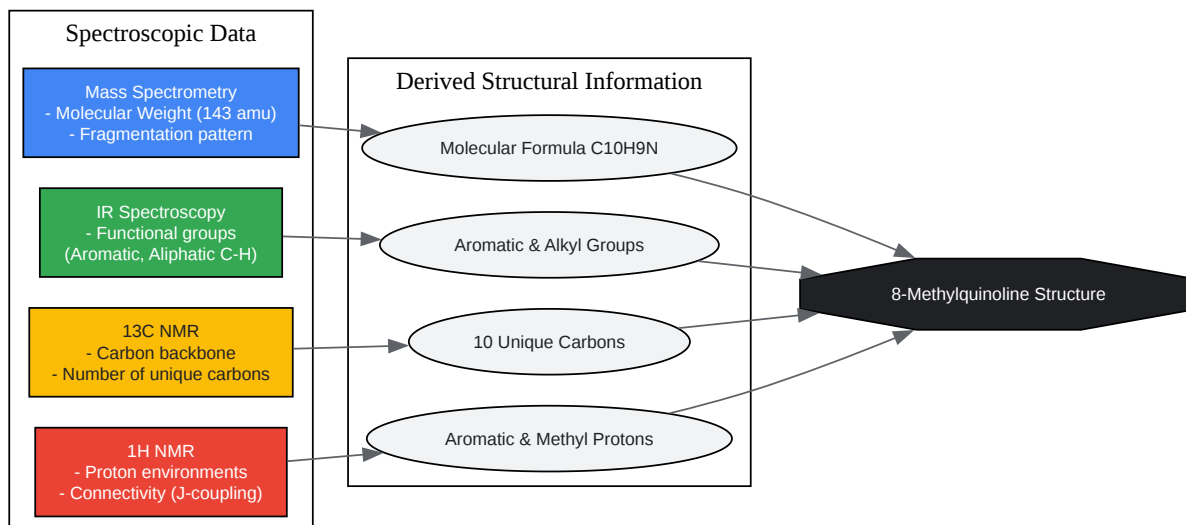
Visualizations

The following diagrams illustrate the logical flow of spectroscopic analysis and the relationship between the different techniques in determining the structure of **8-methylquinoline**.



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Caption: General experimental workflow for the spectroscopic analysis of **8-methylquinoline**.



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Caption: Logical relationship of spectroscopic data to the structural elucidation of **8-methylquinoline**.

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References

- 1. 8-Methylquinoline(611-32-5) ¹³C NMR [m.chemicalbook.com]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
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